N,4-diethylpiperazine-1-carbothioamide N,4-diethylpiperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11018948
InChI: InChI=1S/C9H19N3S/c1-3-10-9(13)12-7-5-11(4-2)6-8-12/h3-8H2,1-2H3,(H,10,13)
SMILES: CCNC(=S)N1CCN(CC1)CC
Molecular Formula: C9H19N3S
Molecular Weight: 201.33 g/mol

N,4-diethylpiperazine-1-carbothioamide

CAS No.:

VCID: VC11018948

Molecular Formula: C9H19N3S

Molecular Weight: 201.33 g/mol

* For research use only. Not for human or veterinary use.

N,4-diethylpiperazine-1-carbothioamide -

Description

Key Features:

  • Chemical Formula: C9H19N3S

  • Functional Groups: Piperazine ring, diethyl substitution, carbothioamide group

  • Molecular Weight: Approximately 201.34 g/mol

The combination of the diethyl groups and the carbothioamide moiety enhances its reactivity and potential for interactions with biological targets.

Synthesis

The synthesis of N,4-diethylpiperazine-1-carbothioamide typically involves multi-step reactions starting from commercially available piperazine derivatives. The process includes:

  • Alkylation: Introduction of ethyl groups onto the piperazine nitrogen.

  • Thiocarbamoylation: Reaction with isothiocyanates to form the carbothioamide group.

These steps are performed under controlled conditions to ensure high yield and purity of the compound.

Biological Applications

N,4-Diethylpiperazine-1-carbothioamide has been investigated for its potential therapeutic applications due to its structural similarity to other biologically active piperazine derivatives.

Reported Activities:

  • Antimicrobial Properties: The compound exhibits promising activity against both Gram-positive and Gram-negative bacteria.

  • Anticancer Potential: Preliminary studies suggest interactions with cancer cell receptors, although further research is required.

  • Central Nervous System (CNS) Effects: Related piperazine compounds have shown antidepressant activity, making this compound a candidate for CNS-related studies.

Comparative Analysis with Related Compounds

To better understand its properties, N,4-diethylpiperazine-1-carbothioamide can be compared with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N,N-DiethylpiperazinePiperazine with two ethyl groupsAntimicrobialBasic amine properties
4-DiethylaminopiperidinePiperidine derivativeAntidepressantCNS effects
N-(4-Methylpiperazinyl)carbothioamidePiperazine with methyl groupAntibacterialEnhanced solubility
1-(2-Thienyl)piperazineThienyl substitution on piperazineAnticancerUnique heterocyclic feature

The unique combination of diethyl substitution and the carbothioamide group in N,4-diethylpiperazine-1-carbothioamide sets it apart from these analogs.

Current Research:

  • Investigating its binding affinity with various biological targets through molecular docking studies.

  • Exploring its pharmacokinetics and metabolic stability in vivo.

Challenges:

  • Limited data on long-term toxicity and side effects.

  • Need for optimization of synthetic routes for large-scale production.

Product Name N,4-diethylpiperazine-1-carbothioamide
Molecular Formula C9H19N3S
Molecular Weight 201.33 g/mol
IUPAC Name N,4-diethylpiperazine-1-carbothioamide
Standard InChI InChI=1S/C9H19N3S/c1-3-10-9(13)12-7-5-11(4-2)6-8-12/h3-8H2,1-2H3,(H,10,13)
Standard InChIKey OPRNYLDGGCUAKJ-UHFFFAOYSA-N
SMILES CCNC(=S)N1CCN(CC1)CC
Canonical SMILES CCNC(=S)N1CCN(CC1)CC
PubChem Compound 796301
Last Modified Apr 15 2024

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